molecular formula C14H20Cl2N2O B1519744 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride CAS No. 1185296-68-7

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride

Cat. No. B1519744
M. Wt: 303.2 g/mol
InChI Key: GAERDZOPWSPGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, also known as 2-chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide HCl, is an organic compound that belongs to the class of amides. It is a white, crystalline solid with a molecular weight of 345.9 g/mol and a melting point of 100-102°C. 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide HCl is an important intermediate in the synthesis of various compounds, including drugs and other biologically active compounds. It has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, commonly known in its various forms, has been extensively studied for its pharmacokinetic properties. A study explored the dose-proportional and stereospecific pharmacokinetics of methylphenidate (a related compound) delivered using an osmotic, controlled-release oral delivery system. It was observed that plasma concentrations of the related compounds exhibited dose-proportional increases, indicating a linear relationship between dose and plasma concentration. This study is pivotal for understanding how variations of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride, like methylphenidate, behave in the body and how they can be manipulated for therapeutic purposes (Modi et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, high-resolution liquid chromatography was used to analyze the metabolism of acetaminophen, a compound with structural similarities to 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride. The study successfully identified and quantified several metabolites of acetaminophen in human urine, demonstrating the technique's potential for studying the metabolism of related compounds (Mrochek et al., 1974).

Investigating Mechanisms of Action

Further research has delved into the mechanisms of action of related compounds. One study explored the effects of BS 100–141, a drug with central α-adrenoceptor activity, on growth hormone (GH) secretion. The research provided new evidence for an α-adrenoceptor mechanism modulating GH secretion, offering insights that could be relevant for understanding the broader implications of related compounds like 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride in hormonal regulation (Lancranjan & Marbach, 1977).

Clinical Applications and Safety Studies

The safety and tolerance of drugs structurally related to 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride have been a significant focus of clinical trials. For instance, studies on terfenadine, a histamine H1-receptor antagonist, have demonstrated its safety and efficacy in treating allergic conditions, with minimal central nervous system depression, providing a framework for understanding the safety profile of structurally similar compounds (Barlow et al., 1982).

properties

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17;/h4-7H,1-3,8-11H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAERDZOPWSPGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.